N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS No.: 894992-72-4
Cat. No.: VC11884464
Molecular Formula: C23H21N5O3
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894992-72-4 |
|---|---|
| Molecular Formula | C23H21N5O3 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H21N5O3/c1-14-5-4-6-20(15(14)2)28-22-19(11-25-28)23(31)27(13-24-22)12-21(30)26-18-9-7-17(8-10-18)16(3)29/h4-11,13H,12H2,1-3H3,(H,26,30) |
| Standard InChI Key | HZZBDLAZWCZNLM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)C |
Introduction
Synthesis Methods
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions. These may include condensation reactions, cyclization, and the use of various catalysts and solvents to optimize yields and purity. Techniques such as refluxing or microwave-assisted synthesis can enhance reaction rates and efficiency. The specific synthesis route for N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide would likely follow similar principles but may require tailored conditions based on its unique substituents.
Biological Activities
Pyrazolo[3,4-d]pyrimidine derivatives are studied for their potential anti-inflammatory and anticancer properties. They often exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase enzymes (COX-1 and COX-2). The structural features of N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide may enhance its binding affinity to these targets, although specific biological activity data for this compound is not available.
Analytical Methods
The structure and purity of synthesized compounds are typically confirmed using analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and help in identifying any impurities .
Potential Applications
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